molecular formula C15H10Cl4N2O3 B3012985 [2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 848298-06-6

[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No. B3012985
CAS RN: 848298-06-6
M. Wt: 408.06
InChI Key: SFAIYLNHIGBDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate, also known as BOC-3,4,5,6-tetrachloropyridine-2-carboxybenzylamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylatetetrachloropyridine-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes, such as tyrosine kinases and topoisomerases, that are involved in cell signaling and DNA replication. [2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylatetetrachloropyridine-2-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylatetetrachloropyridine-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. [2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylatetetrachloropyridine-2-carboxylate has also been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV). Additionally, [2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylatetetrachloropyridine-2-carboxylate has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylatetetrachloropyridine-2-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It exhibits significant biological activity and can be used as a building block in the synthesis of various biologically active compounds. However, there are also limitations to its use. [2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylatetetrachloropyridine-2-carboxylate is highly toxic and should be handled with care. Its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research and development of [2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylatetetrachloropyridine-2-carboxylate. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective compounds with improved therapeutic potential. Another direction is to explore its potential applications in other fields, such as agriculture, where it may exhibit antibacterial and antifungal activity against plant pathogens. Additionally, the development of new synthetic methods for [2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylatetetrachloropyridine-2-carboxylate and its derivatives may lead to the discovery of new biologically active compounds with diverse applications.

Synthesis Methods

The synthesis of [2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylatetetrachloropyridine-2-carboxylate involves the reaction of 3,4,5,6-tetrachloropyridine-2-carboxylic acid with benzylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalyl chloride and triethylamine to obtain [2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylatetetrachloropyridine-2-carboxylate in high yield and purity.

Scientific Research Applications

[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylatetetrachloropyridine-2-carboxylate has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit significant biological activity, including antitumor, antiviral, and antibacterial properties. [2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylatetetrachloropyridine-2-carboxylate has also been used as a building block in the synthesis of various biologically active compounds.

properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl4N2O3/c16-10-11(17)13(21-14(19)12(10)18)15(23)24-7-9(22)20-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAIYLNHIGBDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate

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